molecular formula C23H22N2O3 B267094 N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide

N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide

Cat. No. B267094
M. Wt: 374.4 g/mol
InChI Key: YAALKQDSDVXAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide, also known as EML 425, is a synthetic compound that has been widely studied for its potential applications in the field of medicine. This compound is a member of the benzamide family of compounds, which are known to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In

Mechanism of Action

The mechanism of action of N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. Specifically, N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDAC activity, N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425 can alter the expression of genes involved in cancer cell growth and proliferation, leading to apoptosis.
Biochemical and Physiological Effects:
N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425 has been found to have several biochemical and physiological effects. Studies have shown that N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425 can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425 has been found to have analgesic properties, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425 in lab experiments is its potent anti-cancer properties. Additionally, N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425 has been found to have anti-inflammatory and analgesic properties, making it a versatile compound for use in various fields of medicine. However, one of the limitations of using N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425 in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425. One area of research could be to investigate the potential of N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425 as a treatment for other diseases, such as autoimmune disorders. Additionally, further research could be conducted to elucidate the mechanism of action of N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425 and to identify potential drug targets. Finally, studies could be conducted to optimize the synthesis method of N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425 to reduce its cost and increase its efficiency.

Synthesis Methods

The synthesis of N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425 involves the reaction of N-phenyl-4-(4-methoxyphenyl)butanamide with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425 in a pure form. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.

Scientific Research Applications

N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425 has been extensively studied for its potential applications in various fields of medicine. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425 has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide 425 has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

Product Name

N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide

InChI

InChI=1S/C23H22N2O3/c1-3-25(20-7-5-4-6-8-20)23(27)18-9-13-19(14-10-18)24-22(26)17-11-15-21(28-2)16-12-17/h4-16H,3H2,1-2H3,(H,24,26)

InChI Key

YAALKQDSDVXAQX-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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